Ferrous tartrate

Description

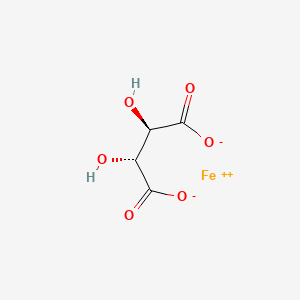

Structure

3D Structure of Parent

Properties

CAS No. |

41014-96-4 |

|---|---|

Molecular Formula |

C4H4FeO6 |

Molecular Weight |

203.92 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioate;iron(2+) |

InChI |

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m0./s1 |

InChI Key |

OHZCFWMJMWFNFP-YGEZSCCGSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

Isomeric SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ferrous Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ferrous tartrate, an iron(II) salt of tartaric acid. Historically used in medicine, it continues to be relevant in pharmaceutical research as an iron supplement for treating iron-deficiency anemia.[1][2][3] This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and visualizes relevant chemical and physiological pathways.

Chemical and Physical Properties

This compound is a coordination complex that exists as the iron(II) salt of tartaric acid.[3] Its properties can vary slightly depending on its hydration state and isomeric form. The data presented below pertains primarily to the anhydrous form unless otherwise specified.

| Property | Value | Reference(s) |

| IUPAC Name | Iron(II) (2R,3R)-2,3-dihydroxybutanedioate | [1][3] |

| Chemical Formula | C₄H₄FeO₆ | [1][3][4][5] |

| Molecular Weight | 203.92 g/mol | [1][3][4][5] |

| CAS Numbers | 2944-65-2, 41014-96-4 | [1][6] |

| ATC Code | B03AA08 (Oral bivalent iron preparation) | [3] |

| Property | Value / Description | Reference(s) |

| Appearance | Reddish or brown to dark brown powder/solid. | [3][7] |

| Solubility | Data on specific water solubility is limited. It is generally considered less soluble than ferrous sulfate (B86663).[4] Ferric (Fe³⁺) tartrate has a very low solubility of < 1 g/L.[8] | |

| Melting Point | Decomposes upon heating. A specific melting point is not applicable. | [9][10] |

| Boiling Point | Not applicable; decomposes. | [10] |

| Crystal Structure | Orthorhombic system. | [11][12] |

| pH | Solutions are acidic due to the hydrolysis of the Fe(II) ion. The pH of general ferrous solutions can be below 2.85.[13] A 1% solution of the related ferric tartrate has a pH of approximately 3.5.[8] |

Synthesis and Characterization Workflows

The synthesis and subsequent analysis of this compound are crucial for ensuring its purity, identity, and suitability for research and pharmaceutical applications.

A common laboratory-scale method for producing this compound nanoparticles is through a wet chemical precipitation technique.[9][11]

Caption: Workflow for the wet chemical synthesis of this compound.

Following synthesis, the product must be characterized to confirm its identity and structure.

Caption: Workflow for the physicochemical characterization of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and analysis.

This protocol is adapted from the wet chemical technique.[9][11]

-

Reactant Preparation: Prepare aqueous solutions of 0.2 M iron(II) sulfate (FeSO₄) and 0.2 M L-tartaric acid (C₄H₆O₆).

-

Reaction Initiation: Mix equal volumes of the iron(II) sulfate and tartaric acid solutions in a beaker under constant stirring.

-

Facilitation: To this mixture, add a 0.5 M solution of sodium metasilicate (Na₂SiO₃) dropwise. The presence of silicate (B1173343) facilitates the formation of iron tartrate. A surfactant like Triton X-100 may also be added to control particle size.

-

Precipitation and Aging: Continue stirring the solution for 2-3 hours to allow for the complete precipitation of this compound.

-

Isolation: Separate the precipitate from the solution via centrifugation or vacuum filtration.

-

Washing: Wash the collected solid multiple times with deionized water to remove unreacted ions and byproducts, followed by a final wash with ethanol.

-

Drying: Dry the final product in a vacuum oven at a temperature of 60-80°C until a constant weight is achieved. The resulting material is a fine powder of this compound nanoparticles.

-

Objective: To determine the crystal structure and average crystallite size of the synthesized this compound.

-

Sample Preparation: Gently grind a small amount of the this compound powder using an agate mortar and pestle to ensure a uniform particle size. Mount the powder onto a zero-background sample holder.

-

Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/minute.

-

Data Analysis: Analyze the resulting diffraction pattern to identify the crystalline phases by comparing peak positions with reference patterns. The orthorhombic structure is characteristic of iron tartrate.[11][12] Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.

-

Objective: To identify the functional groups present in the this compound molecule and confirm the coordination of the tartrate ligand to the iron center.

-

Sample Preparation: Prepare a pellet by mixing approximately 1-2 mg of the this compound powder with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.

-

Instrumentation: Use an FTIR spectrometer.

-

Data Collection: Record the infrared spectrum in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

Data Analysis: Analyze the positions and shapes of the absorption bands. Key expected vibrations for this compound include: a broad band around 3100-3500 cm⁻¹ (O-H stretching), a strong band around 1600 cm⁻¹ (asymmetric C=O stretching of the carboxylate group), and bands in the 1100-1400 cm⁻¹ region (C-O stretching and O-H bending).[9][14][15]

-

Objective: To evaluate the thermal stability and decomposition pattern of this compound, including the loss of any water of hydration.

-

Sample Preparation: Place a precise amount (e.g., 5-10 mg) of the this compound powder into an alumina (B75360) or platinum crucible.

-

Instrumentation: Use a TGA/DTA (Differential Thermal Analysis) instrument.

-

Data Collection: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/minute) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature). For hydrated this compound, an initial weight loss step below 150°C corresponds to the loss of water molecules.[9] Subsequent weight loss at higher temperatures (>300°C) represents the decomposition of the anhydrous tartrate into iron oxides.[9]

Role in Drug Development: Iron Absorption Pathway

As an oral iron supplement, the therapeutic effect of this compound is dependent on the physiological pathway of iron absorption in the gastrointestinal tract. The ferrous (Fe²⁺) state is crucial for absorption.

Caption: Physiological pathway of oral ferrous iron absorption and utilization.

The process begins with the dissociation of this compound in the gut, releasing ferrous iron (Fe²⁺).[4] This Fe²⁺ is then transported into the intestinal enterocytes primarily by the Divalent Metal Transporter 1 (DMT1).[2][16] Inside the cell, iron can be stored as ferritin or exported into the bloodstream via the transporter ferroportin.[17] As iron exits the cell, it is oxidized to ferric iron (Fe³⁺) by the enzyme hephaestin, allowing it to bind to the transport protein transferrin.[18] Transferrin then delivers the iron to various parts of the body, most notably the bone marrow, where it is a critical component for the synthesis of hemoglobin in red blood cells.[2][4] This entire process is tightly regulated by the hormone hepcidin, which can block ferroportin to prevent excessive iron absorption.[17]

References

- 1. This compound | C4H4FeO6 | CID 6451676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 41014-96-4 [smolecule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ferrous D-Tartrate | C4H6FeO6 | CID 16219346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ferric tartrate - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. carlsibicky.wordpress.com [carlsibicky.wordpress.com]

- 18. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]

Synthesis and Characterization of Iron Tartrate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of iron tartrate nanoparticles. Iron tartrate nanoparticles are emerging as promising candidates for various biomedical applications, particularly in drug delivery, owing to their biocompatibility and tunable properties. This document details the synthesis methodologies, in-depth characterization techniques, and potential applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Iron Tartrate Nanoparticles

The synthesis of iron tartrate nanoparticles can be achieved through several methods, with the wet chemical approach being the most prominently documented. This section details the experimental protocols for the synthesis of these nanoparticles.

Wet Chemical Synthesis

This method involves the reaction of an iron salt with tartaric acid in an aqueous solution, often facilitated by a surfactant and a catalyst.

Experimental Protocol:

A detailed protocol for the wet chemical synthesis of iron(II) tartrate nanoparticles is as follows[1][2]:

-

Materials: Iron(II) sulphate (FeSO₄), Tartaric acid (C₄H₆O₆), Sodium metasilicate (B1246114) (Na₂SiO₃), and Triton X-100 (surfactant).

-

Procedure:

-

Prepare aqueous solutions of iron(II) sulphate, tartaric acid, and sodium metasilicate.

-

Mix the iron(II) sulphate and tartaric acid solutions.

-

Add the sodium metasilicate solution to the mixture. The presence of sodium metasilicate facilitates the reaction to form iron tartrate.

-

Introduce the surfactant Triton X-100 to the reacting mixture to mediate the nanoparticle formation.

-

Maintain the pH of the solution in the range of 4 to 5.

-

The resulting precipitate of iron tartrate nanoparticles is then collected, washed, and dried for further characterization.

-

Reaction: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₄ + H₂SO₄[1]

Characterization of Iron Tartrate Nanoparticles

Thorough characterization is crucial to understand the physicochemical properties of the synthesized iron tartrate nanoparticles and to ensure their suitability for biomedical applications. This section outlines the key characterization techniques and presents the expected quantitative data in structured tables.

Morphological and Structural Characterization

2.1.1. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, offering insights into their size, shape, and morphology.

Experimental Protocol:

-

Disperse the synthesized iron tartrate nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication.

-

Place a drop of the dispersion onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

-

Analyze the obtained micrographs to determine the particle size distribution and morphology.

Quantitative Data from TEM Analysis:

| Parameter | Value | Reference |

| Morphology | Nearly spherical | [1][2] |

| Size Range | 30 - 50 nm | [1][2] |

| Minimum Particle Size | 35.73 nm | [1] |

| Maximum Particle Size | 49.06 nm | [1] |

2.1.2. X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and calculate the average crystallite size of the nanoparticles.

Experimental Protocol:

-

Prepare a powder sample of the synthesized iron tartrate nanoparticles.

-

Mount the sample on the XRD instrument.

-

Record the diffraction pattern over a suitable range of 2θ angles.

-

Analyze the positions and widths of the diffraction peaks to identify the crystal structure and calculate the crystallite size using the Scherrer equation.

Quantitative Data from XRD Analysis:

| Parameter | Value | Reference |

| Crystal Structure | Orthorhombic | [1][2] |

| Average Crystallite Size (Scherrer's formula) | 35.28 nm | [1][2] |

| Average Crystallite Size (Williamson-Hall method) | 28.50 nm | [1] |

| Strain | 0.0032 | [1] |

Lattice Parameters of Iron(II) Tartrate Nanoparticles:

| Parameter | Value (Å) | Reference |

| a | 8.76 | [1] |

| b | 10.98 | [1] |

| c | 8.20 | [1] |

| α, β, γ | 90° | [1] |

Spectroscopic and Thermal Characterization

2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of iron tartrate.

Experimental Protocol:

-

Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr).

-

Press the mixture into a pellet.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Analyze the characteristic absorption bands to identify the functional groups.

FTIR Peak Assignments for Iron(II) Tartrate:

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3200-3500 | O-H stretching (water of crystallization) | [3] |

| 1613.6, 1589 | C=O stretching | [1][3] |

| 1458.3, 1412 | C=O stretching | [1][3] |

| 1364.4 | λ(C=O) + δ(O-C=O) | [1] |

| 1230 | - | [3] |

| 1127.4 | δ(C-H) + π(C-H) | [1] |

| 1084, 1043 | C-O stretching | [3] |

| 742 | - | [3] |

| 637.0, 633 | CO deformation | [1][3] |

2.2.2. Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the nanoparticles.

Experimental Protocol:

-

Place a known weight of the nanoparticle sample in the TGA/DTA instrument.

-

Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

Record the weight loss and temperature difference as a function of temperature.

Thermal Decomposition Stages of Iron(II) Tartrate Nanoparticles:

| Temperature Range (°C) | Mass Loss (%) | Decomposition Product | Reference |

| Room temperature to 50 | 0 | Fe(II) tartrate dihydrate (stable) | [1] |

| 80 | 12.65 | Fe(II) tartrate | [1] |

| 361 | 50.38 | Metastable state of iron carbonate | [1] |

| 400 | 70.40 | FeO | [1] |

| Stable up to | 100 °C | - | [1][2] |

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the relationships between different stages of synthesis and characterization is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these workflows.

References

Unraveling the Crystal Architecture of Ferrous Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of ferrous tartrate compounds. By examining crystallographic data and synthesis methodologies from key scientific literature, this document serves as a critical resource for professionals in research, science, and drug development. The precise atomic arrangement and intermolecular interactions detailed herein are fundamental to understanding the physicochemical properties and potential applications of these compounds.

Synthesis of this compound Crystals

The successful synthesis of high-quality single crystals is a prerequisite for accurate crystal structure determination. For this compound, a commonly employed and effective method is the gel growth technique, specifically using a silica (B1680970) gel medium. This method is particularly advantageous for compounds like this compound which exhibit low solubility in water and may decompose at elevated temperatures, precluding melt growth or solvent evaporation techniques.[1]

Experimental Protocol: Gel Growth Synthesis of this compound Hemi-pentahydrate

A single diffusion method within a test tube is a well-documented procedure for growing single crystals of iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O).[2][3]

Materials and Reagents:

-

Iron(II) Sulfate (B86663) (FeSO₄)

-

L-Tartaric Acid (C₄H₆O₆)

-

Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

Distilled Water

Procedure:

-

Gel Preparation: A solution of sodium metasilicate is carefully titrated with a solution of tartaric acid to achieve a specific pH. This mixture is then transferred to glass test tubes and left undisturbed to allow for the setting of the silica gel.

-

Reactant Addition: Once the gel has solidified, an aqueous solution of iron(II) sulfate is gently layered on top of the gel.

-

Crystal Growth: The test tubes are sealed and stored at a constant, ambient temperature. Over a period of several weeks to months, the iron(II) sulfate solution will slowly diffuse into the gel matrix. As the Fe²⁺ ions encounter the tartrate ions within the gel, the reaction to form this compound occurs at a slow rate, facilitating the growth of well-defined single crystals. The expected chemical reaction is: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄[1]

-

Harvesting: The resulting crystals can be carefully harvested from the gel for subsequent analysis.

A variation of this method involves a wet chemical technique for the synthesis of this compound nanoparticles. This procedure utilizes iron(II) sulfate, tartaric acid, and sodium metasilicate, with the addition of a surfactant such as Triton X-100 to control particle size.[4]

Crystallographic Analysis of this compound

The definitive determination of the three-dimensional atomic arrangement in this compound is achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal, free of significant defects, is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement using least-squares methods.

The Crystal Structure of this compound Hemi-pentahydrate

Single-crystal X-ray diffraction studies have revealed that iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O) crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[2][3][5] This non-centrosymmetric space group is consistent with the chiral nature of the tartrate ligand.

Crystallographic Data

The fundamental crystallographic parameters for this compound hemi-pentahydrate are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][3][5] |

| Space Group | P2₁2₁2₁ | [2][3][5] |

| a | 7.8578(3) Å | [5] |

| b | 11.0988(5) Å | [5] |

| c | 18.0529(8) Å | [5] |

Coordination Environment and Molecular Structure

The crystal structure is characterized by slightly distorted FeO₆ octahedra.[2][5] Each iron(II) ion is coordinated to six oxygen atoms. Five of these oxygen atoms originate from three distinct tartrate molecules, and the sixth coordination site is occupied by an oxygen atom from a water molecule.[2] This coordination scheme results in the formation of C₄H₄O₆–Fe–C₄H₄O₆ chains linked by Fe–O bonds.[2][5]

The Fe-O bond lengths in the coordination sphere are presented in the following table.

| Bond | Bond Length (Å) | Reference |

| Fe–O | 2.060(2) - 2.188(2) | [2] |

The overall three-dimensional structure is further stabilized by an extensive network of O–H···O hydrogen bonds between adjacent molecules.[2][5]

Visualizing the Synthesis and Structure

To further elucidate the experimental workflow and the fundamental structural relationships in this compound, the following diagrams are provided.

References

A Historical and Technical Guide to the Medicinal Uses of Ferrous Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, holds a significant place in the history of medicine, particularly during the 19th and early 20th centuries. Primarily utilized as a hematinic agent to combat iron-deficiency anemia, then commonly known as chlorosis, and as a general tonic, its application provides a window into historical pharmaceutical practices and the evolving understanding of nutritional deficiencies. This technical guide delves into the historical uses of this compound, its preparation, dosage forms, and the context of its administration in a pre-modern medical landscape. While quantitative clinical data from this era is scarce, this document synthesizes available historical records to provide a comprehensive overview for researchers and professionals in drug development.

Historical Context and Therapeutic Use

This compound was a popular prescription in the 19th and early 20th centuries for conditions characterized by weakness, pallor, and fatigue, which were often attributed to a lack of "good blood."[1] Its primary indication was the treatment of anemia, a condition particularly prevalent in young women. It was also prescribed as a general "stomachic and tonic" to improve appetite and overall vitality.[1] The prevailing belief was that "steel medicines," as iron preparations were often called, could replenish the vital components of the blood.[1]

The use of this compound predates the modern understanding of iron metabolism and the specific mechanisms of erythropoiesis. The therapeutic rationale was based on the observable improvement in patients' complexions and energy levels following its administration.

Formulations and Preparation

The most common and well-documented formulation of this compound was "Vinum Ferri," or Iron Wine.[1] This preparation involved a lengthy digestion process, highlighting the pharmaceutical techniques of the time.

Experimental Protocol: Preparation of Vinum Ferri (Iron Wine)

The following protocol is based on historical pharmacy records from the 19th and early 20th centuries:[1]

Materials:

-

Tartarated Iron (a complex of iron and tartaric acid)

-

Sherry wine

Procedure:

-

Two ounces (approximately 56.7 grams) of tartarated iron were added to one pint (approximately 473 ml) of sherry.

-

The mixture was left to digest for a period of 30 days.

-

The vessel was likely agitated periodically to facilitate the dissolution and reaction.

-

After the digestion period, the resulting "Iron Wine" was decanted and bottled for medicinal use.

This slow digestion process was believed to be essential for the formation of a stable and palatable this compound solution. The use of sherry not only served as a solvent but also was thought to contribute to the tonic effects of the medicine.

Dosage and Administration

Historical texts provide some insight into the prescribed dosages of this compound preparations. It is important to note that these dosages were not based on the rigorous pharmacokinetic and pharmacodynamic studies that are standard today.

| Preparation | Indication | Historical Dosage |

| Vinum Ferri (Iron Wine) | Stomachic and Tonic | 2 tablespoons |

| Vinum Ferri (Iron Wine) | Anemia | 1 to 2 fluid drams |

Note: 1 fluid dram is approximately 3.7 ml.

The administration was oral, and the wine-based formulation likely improved compliance due to its more agreeable taste compared to other inorganic iron salts of the era.

Mechanism of Action: A Historical Perspective

From a modern viewpoint, the therapeutic effect of this compound is understood to be the provision of bioavailable ferrous iron (Fe²⁺) for the synthesis of hemoglobin, a critical component of red blood cells responsible for oxygen transport. In the 19th century, while the elemental composition of blood was known, the intricate details of iron absorption, transport, and its role in cellular respiration were not elucidated. The prevailing theory was a more direct "blood-building" action, where the iron preparation was thought to be directly incorporated into the blood to restore its "richness."

Due to the historical context, there are no known investigations into the specific signaling pathways affected by this compound from that era. The concept of cellular signaling pathways is a modern one, and applying it retrospectively to the historical use of this compound would be anachronistic.

Concluding Remarks

The historical use of this compound in medicine offers a valuable perspective on the evolution of therapeutics for nutritional deficiencies. As a widely prescribed remedy for anemia and a general tonic, it represented a significant therapeutic tool in the 19th and early 20th centuries. The common preparation, "Vinum Ferri," underscores the pharmaceutical practices of the time, relying on long-term digestion in a wine base. While the lack of quantitative clinical data from this period limits a direct comparison with modern hematinic agents, the enduring use of this compound in historical medical practice speaks to its perceived efficacy. For contemporary researchers and drug development professionals, this historical context can inform the long-term perspective on iron-based therapies and the continuous drive for improved formulations with enhanced bioavailability and tolerability.

References

thermodynamic stability of ferrous tartrate complexes

An in-depth technical guide on the is provided for researchers, scientists, and professionals in drug development.

Introduction to Ferrous Tartrate Complexes

This compound, the salt of iron(II) and tartaric acid, is a subject of interest in various chemical and pharmaceutical applications. The stability of the complex formed between the ferrous ion (Fe²⁺) and the tartrate ligand in solution is a critical parameter that governs its reactivity, bioavailability, and overall behavior in different environments. Understanding the thermodynamic stability of this complex is essential for its application in drug formulation and other areas of research.

Thermodynamic Stability Data

The thermodynamic stability of a metal-ligand complex is quantified by its stability constant (K), which represents the equilibrium constant for the formation of the complex. A higher stability constant indicates a more stable complex. The stability constant for the this compound complex has been determined using an ion-exchange method.

| Complex | Method | Stability Constant (log K) | Reference |

| This compound (FeC₄H₄O₆) | Ion-Exchange | 2.24 |

Experimental Protocols

The determination of stability constants for metal-ligand complexes like this compound can be achieved through various experimental techniques. The following are detailed methodologies for key experiments that can be adapted for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used method for determining stability constants. It involves monitoring the change in the potential of an electrode in a solution as a titrant of known concentration is added.

Principle: The formation of the this compound complex involves the displacement of protons from the tartaric acid ligand by the ferrous ions. By monitoring the pH of the solution as a base is added, the concentration of the free ligand and the complex at each stage of the titration can be calculated, which in turn allows for the determination of the stability constant.

Generalized Protocol:

-

Solution Preparation:

-

Prepare a standard solution of ferrous salt (e.g., ferrous sulfate) of known concentration.

-

Prepare a standard solution of tartaric acid of known concentration.

-

Prepare a carbonate-free standard solution of a strong base (e.g., sodium hydroxide).

-

Prepare a solution of a background electrolyte (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostated titration vessel, place a known volume of a solution containing the ferrous salt, tartaric acid, and the background electrolyte.

-

Immerse the calibrated pH electrode and a reference electrode into the solution.

-

Use a magnetic stirrer to ensure homogeneity.

-

-

Titration Procedure:

-

Add small, precise increments of the standard base solution from a burette.

-

After each addition, allow the system to reach equilibrium and record the pH reading.

-

Continue the titration until the pH changes become negligible after a significant pH jump, indicating the endpoint.

-

-

Data Analysis:

-

Plot the pH readings against the volume of the base added to obtain a titration curve.

-

From the titration curve, determine the protonation constants of tartaric acid in separate titrations without the metal ion.

-

Using the titration data for the metal-ligand system, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

-

Plot n̄ versus pL (-log[L]) to obtain the formation curve.

-

The stability constant (log K) can be determined from the formation curve, typically at n̄ = 0.5 for a 1:1 complex.

-

Ion-Exchange Method

The ion-exchange method is particularly useful for studying complex formation and was the method used to determine the stability constant of the this compound complex mentioned in the table.

Principle: This method relies on the distribution of the metal ion between a cation-exchange resin and the solution in the presence and absence of the complexing ligand. The formation of a stable complex in the solution reduces the concentration of free metal ions available to bind to the resin, thus altering the distribution coefficient.

Generalized Protocol:

-

Resin Preparation:

-

A strong acid cation-exchange resin is washed and converted to the desired ionic form (e.g., Na⁺ or H⁺ form) by treating it with a concentrated solution of the corresponding salt or acid.

-

The resin is then washed with deionized water until the washings are neutral.

-

-

Distribution Coefficient Determination (in the absence of ligand):

-

A known amount of the prepared resin is equilibrated with a solution of known volume containing the ferrous salt and a background electrolyte at a constant temperature.

-

After equilibration, the concentration of the ferrous ion in the solution is determined, for instance, by atomic absorption spectroscopy or a colorimetric method.

-

The distribution coefficient (D₀) is calculated as the ratio of the concentration of the metal ion in the resin to its concentration in the solution.

-

-

Distribution Coefficient Determination (in the presence of ligand):

-

The experiment is repeated under identical conditions, but with the addition of a known concentration of tartaric acid to the solution.

-

The new distribution coefficient (D) is determined.

-

-

Data Analysis:

-

The stability constant (K) can be calculated from the change in the distribution coefficient using the following relationship (for a 1:1 complex): (D₀/D) - 1 = K * [L] where [L] is the concentration of the free tartrate ligand.

-

By performing experiments at various ligand concentrations, a plot of (D₀/D) - 1 versus [L] will yield a straight line with a slope equal to the stability constant K.

-

Visualizations

Logical Relationships

Caption: Equilibrium of this compound Complex Formation.

Experimental Workflow

Caption: Workflow for Potentiometric Determination of Stability Constant.

ferrous tartrate coordination chemistry and bonding

An In-depth Technical Guide to the Coordination Chemistry and Bonding of Ferrous Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the iron(II) salt of tartaric acid, is a coordination complex with significant applications in pharmaceuticals, particularly as a bioavailable source of iron for the treatment of anemia.[1][2] Its efficacy and stability are intrinsically linked to the coordination chemistry of the ferrous ion with the tartrate ligand. This guide provides a comprehensive technical overview of the bonding, structure, and physicochemical properties of this compound, supported by quantitative data and detailed experimental methodologies.

Coordination Chemistry and Bonding

The central feature of this compound's structure is the coordination of the iron(II) ion by the tartrate ligand (C₄H₄O₆²⁻). The tartrate anion is a versatile ligand, capable of coordinating to metal centers through its carboxylate and hydroxyl oxygen atoms.

Coordination Environment of Iron(II)

In the solid state, the Fe(II) ion is typically found in a six-coordinate, pseudo-octahedral geometry.[3] The crystal structure consists of slightly distorted FeO₆ octahedra, where the oxygen atoms are provided by the tartrate ligands and, in hydrated forms, water molecules.[3] This coordination leads to the formation of polymeric chains.

Tartrate Ligand Bonding Modes

The tartrate ligand acts as a multidentate chelating and bridging ligand. Coordination with the Fe(II) center occurs through:

-

Carboxylate Oxygen Atoms: One or both of the deprotonated carboxylate groups (-COO⁻) coordinate to the iron center.

-

Hydroxyl Oxygen Atoms: The α-hydroxyl groups (-OH) on the tartrate backbone can also coordinate to the iron, forming stable five-membered chelate rings.

Studies on analogous metal tartrates, such as copper(II) tartrate, confirm that each metal center can be chelated by two halves of different tartrate dianions, with the ligands bridging multiple metal centers to form a two-dimensional coordination polymer.[4] This chelation by both a carboxylate oxygen and an adjacent hydroxyl oxygen is a key feature of the complex's stability.

Below is a diagram illustrating the common chelation mode of a tartrate ligand to a ferrous ion.

Caption: Chelation of Fe(II) by a tartrate ligand.

The formation of these stable chelate rings contributes significantly to the thermodynamic stability of the complex. The stability constant for the this compound complex has been reported to be 7.1 x 10⁴.[5]

Physicochemical and Structural Data

The properties of this compound have been elucidated through various analytical techniques. The key quantitative data are summarized below.

Crystallographic Data

X-ray diffraction (XRD) studies have confirmed that this compound typically crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][6] |

| Space Group | P2₁2₁2₁ | [3] |

| Lattice Parameters (a, b, c) | a = 8.76 Å, b = 10.98 Å, c = 8.20 Å | [1] |

| Unit Cell Volume (V) | 650.86 ų | [7] |

Note: Lattice parameters are for nanoparticles synthesized by a wet chemical technique.

Spectroscopic Data

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups involved in coordination. The key vibrational bands confirm the bonding between iron and the tartrate ligand.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching (hydroxyl groups and H₂O) | [1] |

| ~1600 | C=O asymmetric stretching (coordinated carboxylate) | [7] |

| ~1364 | C=O symmetric stretching + δ(O-C=O) | [1] |

| ~1127 | δ(C-H) + π(C-H) | [1] |

| ~637 | CO₂ deformation | [1] |

| ~570 | Fe-O stretching | [7] |

Mössbauer Spectroscopy Mössbauer spectroscopy is a powerful tool for probing the oxidation state and coordination environment of iron. For a high-spin Fe(II) complex in an octahedral environment, the following parameters are expected at room temperature.[8]

| Parameter | Expected Value Range (mm/s) | Significance |

| Isomer Shift (δ) | 0.9 - 1.3 | Confirms the +2 oxidation state (ferrous).[8] |

| Quadrupole Splitting (ΔE₋) | 2.0 - 2.7 | Indicates a non-spherical electric field gradient at the iron nucleus, consistent with a distorted octahedral geometry.[8] |

Thermal and Magnetic Properties

Thermal gravimetric analysis (TGA) reveals the thermal stability and composition, particularly the degree of hydration. Magnetic susceptibility measurements provide insight into the electronic structure of the Fe(II) center.

| Property | Value | Reference |

| Thermal Stability | Stable up to ~100 °C, followed by dehydration and multi-stage decomposition.[1][6] | [1][6] |

| Magnetic Moment (μ) | 2.572 BM | [7] |

The magnetic moment is consistent with a high-spin d⁶ (Fe²⁺) configuration in an octahedral field, though slightly lower than the spin-only value, suggesting potential orbital contributions or experimental variations.

Experimental Protocols

Synthesis of this compound Nanoparticles (Wet Chemical Method)

This protocol is adapted from the method described by Lathiya et al.[1][6] It provides a reliable method for producing this compound nanoparticles.

Caption: Workflow for this compound synthesis.

Methodology:

-

Solution Preparation: Prepare separate aqueous solutions of iron(II) sulfate, tartaric acid, sodium metasilicate (as a facilitator), and Triton X-100 (as a surfactant) at desired molar concentrations.

-

Mixing: In a reaction vessel, combine the tartaric acid, sodium metasilicate, and Triton X-100 solutions. Stir the mixture vigorously to ensure homogeneity.

-

Reaction: Add the iron(II) sulfate solution dropwise to the stirred mixture. The formation of a precipitate indicates the synthesis of this compound. The reaction is facilitated by the presence of sodium metasilicate.[1][6]

-

Washing: After the reaction is complete, separate the precipitate from the solution by centrifugation or filtration. Wash the solid product multiple times with deionized water to remove soluble impurities.

-

Drying: Dry the washed precipitate in a controlled-temperature oven (e.g., at 80°C) until a constant weight is achieved.[1] The result is a fine powder of this compound.

Characterization Protocols

-

Powder X-ray Diffraction (XRD): A small amount of the dried this compound powder is gently pressed onto a sample holder. The sample is then analyzed using a diffractometer with Cu Kα radiation to determine its crystal structure, phase purity, and crystallite size using the Scherrer formula.[1][6]

-

Fourier Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a pellet. The spectrum is recorded in the range of 400-4000 cm⁻¹ to identify the characteristic vibrational modes of the compound.[7]

-

Thermogravimetric Analysis (TGA): A few milligrams of the sample are placed in an alumina (B75360) crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature to study its thermal decomposition profile.[1][6]

Applications in Drug Development

This compound's primary role in drug development is as an active pharmaceutical ingredient (API) in oral iron supplements to treat and prevent iron-deficiency anemia.[1][9]

Mechanism of Action: The underlying therapeutic benefit of this compound stems from its ability to provide a bioavailable form of ferrous (Fe²⁺) iron. Iron is an essential component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In iron-deficiency anemia, the body cannot produce enough hemoglobin, leading to reduced oxygen-carrying capacity of the blood.

The logical pathway from iron deficiency to therapeutic intervention is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. A 2D metal-organic coordination polymer of Cu(II) based on tartrate ligands; synthesis, characterization, spectroscopic, crystal structure, solution studies and electrochemical behavior - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

literature review of ferrous tartrate research

An In-depth Technical Guide to Ferrous Tartrate Research

Introduction

This compound, the iron(II) salt of tartaric acid with the chemical formula C₄H₄FeO₆, is a compound of significant interest across various scientific disciplines.[1][2][3] Historically, it was used as a medicinal tonic and to treat anemia.[3] Modern research has expanded its applications, driven by its unique chemical properties, including its role as a bioavailable source of iron, its catalytic activity, and its function in the formation of nanomaterials.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, depending on the desired form, such as single crystals or nanoparticles.

-

Direct Reaction : The most straightforward method involves the direct reaction of an iron(II) salt, like ferrous sulfate (B86663) (FeSO₄) or ferrous chloride (FeCl₂), with tartaric acid (C₄H₆O₆) in an aqueous solution under controlled pH conditions.[1][5]

-

Gel Growth Technique : This method is employed to grow high-quality single crystals. It typically involves the slow diffusion of a ferrous salt solution into a silica (B1680970) gel containing tartaric acid.[5][6] This technique allows for the formation of well-defined crystals, including doped varieties such as copper-doped iron tartrate.[5]

-

Wet Chemical Synthesis for Nanoparticles : To produce this compound nanoparticles, a wet chemical technique is often used. This process involves reacting iron(II) sulfate and tartaric acid in the presence of sodium metasilicate (B1246114), which facilitates the reaction, and a surfactant like Triton X-100 to control particle size and prevent agglomeration.[4][7]

Following synthesis, comprehensive characterization is performed to determine the material's structural, morphological, and physicochemical properties. Standard techniques include:

-

X-ray Diffraction (XRD) : Used to identify the crystal structure and determine the average crystallite size using Scherrer's formula.[4][6]

-

Transmission Electron Microscopy (TEM) : Provides direct visualization of the nanoparticles to assess their morphology and size distribution.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies the functional groups and confirms the formation of the tartrate salt.[4][5]

-

Thermal Analysis (TGA/DSC) : Determines the thermal stability, decomposition stages, and the presence of water of hydration.[4][6]

-

Energy-Dispersive X-ray Analysis (EDAX) : Confirms the elemental composition of the synthesized material.[5][6]

Quantitative Data Presentation

Data extracted from various research studies on this compound are summarized below for comparative analysis.

Table 1: Crystallographic and Nanoparticle Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][6] |

| Space Group | P2₁2₁2₁ | [6] |

| Lattice Parameters (Nanoparticles) | a = 8.76 Å, b = 10.98 Å, c = 8.20 Å | [4] |

| Average Crystallite Size (Nanoparticles) | 35.28 nm | [4][7] |

| Nanoparticle Morphology | Nearly Spherical | [4][7] |

| Nanoparticle Size (from TEM) | 30 - 50 nm | [4][7] |

Table 2: Thermal Analysis Data for this compound

| Temperature Range | Weight Loss (%) | Observation | Reference |

| Room Temp - 100 °C | - | Nanoparticles are stable | [4][7] |

| ~80 °C | ~12.65% | Loss of water molecules (becomes anhydrous) | [4] |

| ~361 °C | ~50.38% | Decomposition to metastable iron carbonate | [4] |

| 300 - 1060 K | - | General range for thermal decomposition | [6] |

Experimental Protocols

Detailed methodologies for the key synthesis experiments are outlined below.

Protocol 1: Wet Chemical Synthesis of this compound Nanoparticles

This protocol is based on the method described by Lathiya et al. (2018).[4][7]

-

Preparation of Solutions : Prepare aqueous solutions of iron(II) sulfate (FeSO₄), tartaric acid (C₄H₆O₆), and sodium metasilicate (Na₂SiO₃). Prepare a separate solution of Triton X-100 surfactant.

-

Reaction Mixture : Mix the iron(II) sulfate and tartaric acid solutions. The presence of sodium metasilicate facilitates the formation of iron tartrate.

-

Addition of Surfactant : Add the Triton X-100 solution to the reaction mixture to act as a capping agent, controlling the size and preventing the agglomeration of nanoparticles.

-

Precipitation : The reaction FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄ proceeds, resulting in the precipitation of this compound nanoparticles.[4][5]

-

Washing and Collection : The resulting precipitate is collected, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and then dried under a vacuum.

-

Characterization : The dried powder is then characterized using XRD, TEM, FTIR, and thermal analysis to confirm its properties.

Protocol 2: Gel Growth of this compound Single Crystals

This protocol is based on the method described by Mathivanan and Haris (2013).[5]

-

Gel Preparation : Prepare a silica gel by mixing sodium metasilicate solution with tartaric acid. The pH and density of the gel are critical parameters and must be optimized. Allow the gel to set in test tubes.

-

Reactant Addition : After the gel has set, carefully pour an aqueous solution of iron(II) sulfate (the upper reactant) over the gel surface.

-

Diffusion and Crystal Growth : The Fe²⁺ ions from the ferrous sulfate solution slowly diffuse into the gel matrix and react with the tartaric acid present in the gel.

-

Reaction : The reaction FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄ occurs slowly within the gel, leading to the nucleation and growth of single crystals over several days or weeks.[5]

-

Harvesting : Once the crystals have grown to a suitable size, they are carefully harvested from the gel, washed with deionized water, and dried.

-

Characterization : The grown crystals are characterized using techniques like EDAX, FTIR, and XRD.

Mandatory Visualizations

References

- 1. Buy this compound | 41014-96-4 [smolecule.com]

- 2. This compound | C4H4FeO6 | CID 6451676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to Ferrous Tartrate for Researchers and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, is a compound with historical and contemporary significance in both medicine and analytical chemistry. Historically utilized as a treatment for anemia, its unique properties continue to make it a subject of interest for researchers in drug development and material science.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of the cellular signaling pathways it influences through the delivery of ferrous iron.

Chemical and Physical Properties

This compound is a reddish powder with the molecular formula C₄H₄FeO₆.[1] There are two commonly cited CAS numbers for this compound, which may distinguish between different stereoisomers of the tartrate ligand. The compound is sparingly soluble in cold water and more soluble in hot water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄FeO₆ | [1][2][3][4] |

| Molecular Weight | ~203.92 g/mol | [5] |

| CAS Number | 2944-65-2 (general), 41014-96-4 (D-tartrate) | [3][5][6] |

| Appearance | Reddish powder | [1] |

| Boiling Point | 399.3°C at 760 mmHg | [3] |

| Flash Point | 209.4°C | [3] |

| Solubility | Data not readily available in quantitative terms. Qualitatively described as sparingly soluble in cold water and more soluble in hot water. | |

| Stability | Stable under recommended storage conditions.[3] | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a common analytical technique.

Laboratory Synthesis of this compound

This protocol describes a wet chemical synthesis method adapted from procedures for creating iron salt nanoparticles and other coordination complexes.[7]

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

L-Tartaric acid (C₄H₆O₆)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a specific molar amount of L-Tartaric acid in deionized water in a reaction vessel.

-

In a separate beaker, dissolve an equimolar amount of ferrous sulfate heptahydrate in deionized water. To prevent premature oxidation of the ferrous iron, the water should be deoxygenated (by boiling and cooling under an inert atmosphere, if possible) and slightly acidified with a few drops of sulfuric acid.

-

-

Reaction and Precipitation:

-

Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring.

-

Carefully adjust the pH of the mixture to approximately 7 by the dropwise addition of a sodium hydroxide solution. This will neutralize the acid and promote the formation of the this compound salt.

-

A pale greenish-grey precipitate of this compound will begin to form.

-

-

Isolation and Purification:

-

Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

Dry the purified this compound precipitate in a desiccator or a vacuum oven at a low temperature to prevent oxidation.

-

Colorimetric Determination of Tannins

This compound is a key reagent in a colorimetric method for quantifying tannins, particularly in beverages like tea. The protocol below is based on established analytical methods.

Materials:

-

This compound reagent:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Potassium sodium tartrate (Rochelle salt)

-

Deionized water

-

-

Phosphate (B84403) buffer (pH 7.5)

-

Tannin-containing sample solution (e.g., tea extract)

-

Standard solutions of tannic acid for calibration

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the this compound Reagent:

-

Dissolve 100 mg of ferrous sulfate heptahydrate and 500 mg of potassium sodium tartrate in 100 mL of deionized water.

-

-

Sample and Standard Preparation:

-

Prepare a series of standard solutions of tannic acid of known concentrations.

-

Prepare the unknown sample solution. For tea, this can be done by extracting a known weight of tea leaves in boiling water.

-

-

Color Development:

-

In separate volumetric flasks for the blank, standards, and unknown sample, add a specific volume (e.g., 5 mL) of each solution.

-

To each flask, add an equal volume of the this compound reagent.

-

Dilute to the final volume with the phosphate buffer (pH 7.5).

-

Allow the solutions to stand for a specified time (e.g., 15-20 minutes) for the color to develop fully.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 540 nm.

-

Use the blank solution to zero the instrument.

-

Measure the absorbance of each standard and the unknown sample.

-

-

Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the tannic acid standards.

-

Determine the concentration of tannins in the unknown sample by interpolating its absorbance on the calibration curve.

-

Below is a graphical representation of the workflow for the colorimetric determination of tannins.

Cellular Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are not abundant, its biological effects are primarily mediated by the cellular uptake and metabolism of ferrous iron (Fe²⁺). As a source of bioavailable iron, this compound contributes to the labile iron pool within cells, which is crucial for numerous physiological processes and can influence various signaling cascades.[8]

Cellular Iron Uptake

Non-transferrin-bound iron, which includes iron from supplements like this compound, is taken up by cells through distinct pathways for its ferrous (Fe²⁺) and ferric (Fe³⁺) forms. Ferrous iron is predominantly transported across the cell membrane by the Divalent Metal Transporter 1 (DMT1).[9][10]

Once inside the cell, the iron enters the labile iron pool, a transient pool of chelatable, redox-active iron. From here, it can be:

-

Utilized: Transported to mitochondria for the synthesis of heme and iron-sulfur clusters, which are essential components of enzymes involved in cellular respiration and DNA synthesis.[9][11]

-

Stored: Sequestered within the protein ferritin to prevent iron-induced oxidative stress.[9]

-

Exported: Transported out of the cell by ferroportin, a process regulated by the hormone hepcidin.[9]

The following diagram illustrates the cellular uptake and trafficking of ferrous iron.

Impact on Signaling

By influencing the labile iron pool, this compound can indirectly affect signaling pathways that are sensitive to iron levels and oxidative stress. Iron is a critical cofactor for many enzymes, and its availability can regulate their activity. For instance, iron deficiency has been shown to alter key metabolic and epigenetic pathways. A loss of iron uptake can impact mitochondrial activity and induce global changes in gene expression through pathways such as Brain-derived neurotrophic factor (BDNF), Hypoxia-inducible factor 1-alpha (HIF1α), and the mammalian target of rapamycin (B549165) (mTOR).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[2][12] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the powder.[2]

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate respiratory protection if dust is generated.[2]

-

Contact: In case of skin or eye contact, rinse thoroughly with water.[2]

-

Ingestion: If ingested, rinse the mouth with water.[2] Ingestion of large amounts of iron-containing compounds can be toxic.

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from light and moisture.

Conclusion

This compound remains a compound of interest for researchers due to its role as an iron supplement and its applications in analytical chemistry. This guide has provided a technical overview of its properties, along with detailed protocols for its synthesis and use. Understanding the cellular mechanisms of iron uptake and metabolism is key to appreciating the biological effects of this compound and its potential applications in drug development and nutritional science. Further research into the specific interactions of this compound within biological systems could unveil new therapeutic and diagnostic possibilities.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C4H4FeO6 | CID 6451676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ferrous D-Tartrate | C4H6FeO6 | CID 16219346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. Buy this compound | 41014-96-4 [smolecule.com]

- 9. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Separate pathways for cellular uptake of ferric and ferrous iron. | Semantic Scholar [semanticscholar.org]

- 11. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for Ferrous Tartrate as a Food Fortificant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, presents itself as a potential candidate for food fortification to combat iron deficiency, a widespread nutritional issue. Its application in food products necessitates a thorough understanding of its bioavailability, stability, and sensory impact. These notes provide an overview of the current knowledge and detailed protocols for the evaluation of this compound as a food fortificant. Historically, this compound has been used as a medicinal tonic.[1] Its potential as a modern food fortificant is an area of active research.

Regulatory Landscape

The regulatory status of this compound for widespread use as a food fortificant is not as extensively established as that of other iron salts like ferrous sulfate (B86663) or ferrous fumarate (B1241708). The European Food Safety Authority (EFSA) has evaluated complexation products of sodium tartrates and iron(III) chloride, primarily for use as an anti-caking agent in salt.[2][3] Another EFSA opinion covers iron hydroxide (B78521) adipate (B1204190) tartrate for use in food supplements.[4][5] In the United States, a Generally Recognized as Safe (GRAS) notice for an "iron complex of tartaric acid" (GRN 000439) was submitted to the FDA, but the evaluation was ceased at the notifier's request.[6] This indicates that for new food applications, a new regulatory submission would likely be required.

Physicochemical Properties and Synthesis

This compound is a reddish powder with the chemical formula C₄H₄FeO₆.[1] The synthesis of this compound for food applications can be achieved through the reaction of an iron(II) salt with tartaric acid. A general laboratory-scale synthesis protocol is provided below.

Protocol 3.1: Synthesis of Food-Grade this compound

Objective: To synthesize this compound from ferrous sulfate and L-tartaric acid.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O), food grade

-

L-tartaric acid (C₄H₆O₆), food grade

-

Deionized water

-

Nitrogen gas

-

pH meter

-

Reaction vessel with overhead stirrer and nitrogen inlet

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of L-tartaric acid.

-

In a separate vessel, prepare an aqueous solution of ferrous sulfate heptahydrate. To minimize oxidation of ferrous to ferric iron, deaerate the water by bubbling nitrogen gas through it for at least 30 minutes prior to dissolving the ferrous sulfate.

-

Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring under a nitrogen atmosphere.

-

A precipitate of this compound will form. Monitor the pH of the solution.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to ensure complete precipitation.

-

Collect the this compound precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials, followed by a wash with ethanol to facilitate drying.

-

Dry the purified this compound precipitate in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent oxidation.

-

Store the final product in an airtight container under a nitrogen atmosphere.

Note: The molar ratios of the reactants and the reaction conditions (pH, temperature) should be optimized to achieve the desired product yield and purity.

Bioavailability and Iron Absorption

The bioavailability of an iron fortificant is a critical measure of its efficacy. Iron absorption in the human body is a complex process primarily occurring in the duodenum and proximal jejunum.[4][5] Dietary iron exists in two forms: heme iron, which is readily absorbed, and non-heme iron, the form present in this compound, whose absorption is influenced by various dietary factors.[4]

To be absorbed, ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺).[5] Ferrous iron is then transported into the enterocytes via the divalent metal transporter 1 (DMT1).[5][7]

Logical Flow of Non-Heme Iron Absorption

Caption: Pathway of non-heme iron absorption in the small intestine.

Protocol 4.1: In Vitro Iron Bioavailability Assessment (Simulated Digestion)

This protocol is adapted from established in vitro methods to estimate the bioavailability of iron from this compound-fortified food.[6][8][9]

Objective: To estimate the bioavailable iron from a food sample fortified with this compound by simulating gastric and intestinal digestion.

Materials:

-

Food sample fortified with this compound

-

Pepsin (porcine)

-

Pancreatin (B1164899) (porcine)

-

Bile extract (porcine)

-

Dialysis tubing (6-8 kDa molecular weight cutoff)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Spectrophotometer

-

Iron standards

-

Colorimetric reagent for iron (e.g., ferrozine)

Procedure:

-

Sample Homogenization: Homogenize a known weight of the fortified food sample with deionized water.

-

Gastric Digestion:

-

Adjust the pH of the homogenate to 2.0 with HCl.

-

Add pepsin solution and incubate at 37 °C for 2 hours with gentle shaking.

-

-

Intestinal Digestion:

-

Transfer an aliquot of the gastric digest into a dialysis tube.

-

Place the dialysis tube in a beaker containing a solution of pancreatin and bile extract in sodium bicarbonate buffer.

-

Incubate at 37 °C for 2 hours with gentle shaking.

-

-

Measurement of Dialyzable Iron:

-

After incubation, measure the concentration of iron in the dialysate (the solution outside the dialysis tube). This represents the soluble, low molecular weight iron that is potentially available for absorption.

-

Use a suitable colorimetric method, such as the ferrozine (B1204870) assay, to quantify the iron concentration.

-

-

Calculation: Express the bioavailable iron as a percentage of the total iron in the food sample.

Comparative Bioavailability Data

While direct comparative studies for this compound are limited, the following table presents data for other common iron fortificants to provide a benchmark.

| Iron Fortificant | Relative Bioavailability (vs. Ferrous Sulfate) | Food Vehicle | Reference |

| Ferrous Sulfate | 100% | Weaning food | [10] |

| Ferrous Fumarate | ~30-106% | Weaning food / Maize & milk drink | [10][11] |

| Ferric Pyrophosphate | 21-74% | Various | [12] |

| Sodium Iron EDTA (NaFeEDTA) | ~200% (in presence of phytates) | Instant noodles | [13] |

Stability in Food Matrices

The stability of this compound in food is crucial for ensuring that the fortified iron content remains available throughout the product's shelf life. The primary concern is the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, which is less bioavailable and can cause undesirable sensory changes.[8]

Workflow for Stability Testing of this compound

Caption: Experimental workflow for assessing this compound stability.

Protocol 5.1: Stability Assessment of this compound in a Liquid Food Matrix (e.g., Milk)

Objective: To evaluate the stability of this compound in a liquid food matrix during processing and storage.

Materials:

-

Liquid food matrix (e.g., pasteurized milk)

-

This compound

-

Controlled environment chambers (for storage at different temperatures and light conditions)

-

Analytical equipment for iron speciation (e.g., spectrophotometer with a suitable chromogen for Fe²⁺, or ICP-MS)

-

Equipment for sensory analysis

Procedure:

-

Fortification: Add a known concentration of this compound to the liquid food matrix and mix thoroughly.

-

Processing: Subject the fortified product to standard processing conditions (e.g., pasteurization at 72 °C for 15 seconds).

-

Packaging and Storage: Package the product in appropriate containers and store under different conditions (e.g., refrigerated at 4 °C, ambient at 25 °C, accelerated at 40 °C; with and without light exposure).

-

Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.

-

Chemical Analysis:

-

Determine the total iron content using a method like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Determine the ferrous iron (Fe²⁺) content using a colorimetric method with a chromogen specific for Fe²⁺ (e.g., 1,10-phenanthroline (B135089) or ferrozine).

-

-

Sensory Evaluation: Conduct sensory analysis (see Protocol 6.1) to assess any changes in color, flavor, and overall acceptability.

-

Data Analysis: Calculate the percentage retention of ferrous iron over time for each storage condition. Correlate chemical stability with sensory data.

Stability of Iron Fortificants in Pasta

| Iron Fortificant | Retention after Processing | Retention after 4 Months Storage | Packaging | Reference |

| NaFeEDTA | 94-95% | 93-95% | Laminate | [10][11][14] |

| Ferrous Sulfate | 94-95% | 93-95% | Laminate | [10][11][14] |

Sensory Analysis

The addition of iron compounds to food can lead to undesirable sensory changes, such as a metallic taste, off-odors, and discoloration.[15] It is essential to evaluate the sensory properties of foods fortified with this compound to ensure consumer acceptance.

Protocol 6.1: Sensory Evaluation of this compound-Fortified Food

Objective: To assess the sensory acceptability of a food product fortified with this compound.

Materials:

-

Fortified food product

-

Unfortified control product

-

Trained sensory panel (or consumer panel)

-

Sensory evaluation booths with controlled lighting and ventilation

-

Evaluation forms (e.g., using a 9-point hedonic scale)

-

Water for palate cleansing

Procedure:

-

Panelist Selection and Training: Recruit panelists and, if necessary, train them to identify specific sensory attributes (e.g., metallic taste, color changes).

-

Sample Preparation and Presentation:

-

Prepare both the fortified and control food samples under identical conditions.

-

Code the samples with random three-digit numbers to blind the panelists.

-

Present the samples to the panelists in a randomized order.

-

-

Evaluation:

-

Instruct panelists to evaluate the samples for various attributes such as appearance, color, aroma, taste, texture, and overall acceptability.

-

Use a structured scale, such as a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely), for scoring.

-

-

Data Analysis:

-

Collect the completed evaluation forms.

-

Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in sensory scores between the fortified and control products.

-

Sensory Scores of Foods Fortified with Various Iron Compounds

| Food Product | Iron Fortificant | Sensory Score (Overall Acceptability) | Scale | Reference |

| Instant Noodles | Ferrous Sulfate | ~6 ("like slightly") | 9-point hedonic | [13] |

| Instant Noodles | NaFeEDTA | ~6 ("like slightly") | 9-point hedonic | [13] |

| Flavored Milk | Heme Iron | 4.71 | 5-point hedonic | [16] |

| Instant Bose Corn | Ferrous Sulfate | 4.88 | Not specified | [17] |

Conclusion

This compound holds promise as a food fortificant, but further research is needed to fully characterize its performance in various food systems. The protocols outlined in these application notes provide a framework for researchers and developers to systematically evaluate the bioavailability, stability, and sensory properties of this compound. Comparative studies against established iron fortificants are crucial for determining its potential advantages and limitations. Given the current regulatory landscape, engagement with regulatory bodies early in the development process is highly recommended for any new food fortification applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. GRAS Notices [hfpappexternal.fda.gov]

- 7. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]

- 8. ruipugroup.com [ruipugroup.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Ferrous sulfate is more bioavailable among preschoolers than other forms of iron in a milk-based weaning food distributed by PROGRESA, a national program in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailability and stability of microencapsulated ferrous sulfate in fluid milk: studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of various iron fortificants on sensory acceptability and shelf-life stability of instant noodles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medrxiv.org [medrxiv.org]

- 16. mfc.co.jp [mfc.co.jp]

- 17. fda.gov [fda.gov]

Application Notes and Protocols for Ferrous Tartrate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, is a reddish powder historically used as a "steel medicine" for the treatment of iron deficiency anemia.[1] While less common than other ferrous salts like sulfate (B86663) and fumarate (B1241708) in modern pharmaceutical formulations, it remains a compound of interest due to its potential for good bioavailability and distinct properties.[1] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical formulations, catering to researchers and drug development professionals.

Physicochemical Properties

This compound's utility in pharmaceutical formulations is dictated by its physical and chemical characteristics. While specific quantitative data for some parameters are not widely published, the following table summarizes key properties, with some values for solubility being for the related ferric tartrate due to a lack of available data for this compound.

| Property | Value/Information | Source(s) |

| Chemical Formula | C₄H₄FeO₆ | [2] |

| Molecular Weight | 203.92 g/mol | [2] |

| Appearance | Reddish powder | [2] |

| Solubility (in water at 20°C) | < 1 g/L (for Ferric Tartrate) | [3] |

| pH (1% solution) | Approx. 3.5 (for Ferric Tartrate) | [3] |

| ATC Code | B03AA08 (WHO) | [2] |

Applications in Pharmaceutical Formulations

The primary application of this compound in pharmaceuticals is as an active pharmaceutical ingredient (API) for the treatment and prevention of iron deficiency anemia.[1] Its application can be categorized as follows:

-

Immediate-Release Oral Solid Dosage Forms: Tablets and capsules remain the most common formulations for iron supplementation. This compound can be formulated into immediate-release tablets for rapid dissolution in the gastrointestinal tract.

-

Oral Liquid Formulations: For pediatric and geriatric populations, or patients with dysphagia, this compound can be formulated into oral solutions or suspensions. Maintaining the stability of the ferrous (Fe²⁺) state is a key challenge in liquid formulations.

-

Modified-Release Formulations: To mitigate the gastrointestinal side effects associated with immediate-release iron supplements, this compound can be incorporated into controlled-release or delayed-release formulations. However, the efficacy of such formulations can be debated as iron is best absorbed in the upper small intestine.

-

Nanoparticulate Systems: Research into iron-based nanomaterials suggests that formulating this compound as nanoparticles could potentially enhance its bioavailability and reduce side effects.

Experimental Protocols

The following protocols are provided as a guide for the development and quality control of this compound pharmaceutical formulations. These are generalized methods and may require optimization for specific formulations.

Protocol for UV-Visible Spectrophotometric Assay of this compound

This protocol is adapted from methods for other ferrous salts and is based on the formation of a colored complex with a chromogenic agent.

Objective: To determine the concentration of this compound in a sample.

Principle: Ferrous iron (Fe²⁺) reacts with a chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, to form a stable, colored complex.[4][5] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of ferrous iron.

Reagents and Materials:

-

This compound Reference Standard

-

Hydrochloric Acid (HCl), 0.1 N

-

Hydroxylamine (B1172632) Hydrochloride solution (10% w/v)

-